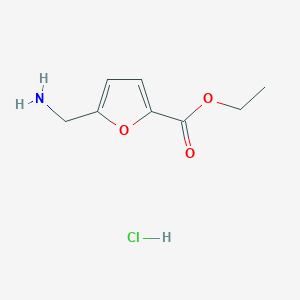

Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

Descripción general

Descripción

Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride (EMFCH) is an organic compound that has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a tool for studying the mechanisms of action of various biological molecules. EMFCH has been found to have unique properties that make it a valuable tool for scientific research.

Aplicaciones Científicas De Investigación

Biomass Conversion to Valuable Chemicals

Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a derivative of furan compounds, which are notable for their applications in the chemical industry. Furan derivatives, such as ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride, can be synthesized from plant biomass compounds like hexose carbohydrates and lignocellulose. These compounds hold potential as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. Specifically, they can be utilized in the production of monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and various chemicals. This showcases the versatility and sustainability of furan derivatives in chemical synthesis and materials science, highlighting the importance of biomass conversion technologies (Chernyshev, Kravchenko, & Ananikov, 2017).

Biocatalytic Valorization and Stability Challenges

The inherent instability of furan compounds, including ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride, presents challenges in their synthetic modification. However, biocatalysis offers a promising alternative due to the high selectivity of enzymes and mild reaction conditions it entails. Biocatalytic transformations of furans have been explored in both aqueous and non-aqueous media, showcasing potential in biodetoxification, selective syntheses, and esterification processes. Despite modest productivities reported, the high potential of biocatalytic approaches in furan valorization emphasizes the need for further development, scale-up, and technoeconomic assessment to validate these methods as viable alternatives (Domínguez de María & Guajardo, 2017).

Green Chemistry and Solvent Selection

The conversion of sugars from lignocellulosic biomass into furan derivatives, including ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride, highlights the importance of solvent selection in green chemistry. The biphasic dehydration of sugars to furans requires careful consideration of solvent performance, environmental, health, and safety impacts. Studies utilizing the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) and various selection guides help in identifying green solvents that improve conversion efficiency while minimizing the ecological footprint. This approach aligns with the principles of green chemistry, aiming to make chemical processes more sustainable and eco-friendly (Esteban, Vorholt, & Leitner, 2020).

Propiedades

IUPAC Name |

ethyl 5-(aminomethyl)furan-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c1-2-11-8(10)7-4-3-6(5-9)12-7;/h3-4H,2,5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKHQXVYHSASMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

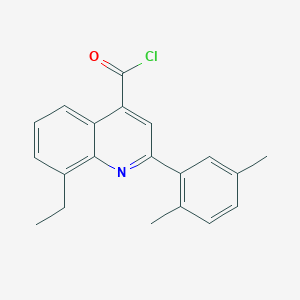

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate](/img/structure/B1454896.png)

![2-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1454903.png)

![{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B1454913.png)

![N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide](/img/structure/B1454916.png)